Furan-2-yl(1H-pyrrol-1-yl)methanol

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Standard heterocyclic hybrids often introduce methylated or mis-substituted pyrroles, skewing SAR data. This unsubstituted furan-pyrrole methanol (LogP 1.62, PSA 38.3 Ų) provides the exact N1-H needed for active-site mapping. - **Key differentiator**: Free pyrrole NH vs. N-methyl analogs - enables H-bond donation/acceptance in MAO & lipoxygenase pockets. - **Drug-like metrics**: Balanced polarity for CNS target exploration. - **Supply**: Packaged for immediate use as a chemoproteomics or lead optimization scaffold.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12879255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(1H-pyrrol-1-yl)methanol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C(C2=CC=CO2)O
InChIInChI=1S/C9H9NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h1-7,9,11H
InChIKeyJVNPDMPQAZYOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(1H-pyrrol-1-yl)methanol: Physicochemical Identity and Procurement


Furan-2-yl(1H-pyrrol-1-yl)methanol (CAS 643734-34-3) is a heterocyclic organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol. It belongs to the class of furan-pyrrole hybrids, characterized by the presence of both a furan ring and a pyrrole moiety connected via a methanol linker. Key physicochemical parameters include a polar surface area (PSA) of 38.30 Ų and a LogP of 1.62 [1]. The compound is primarily utilized as a synthetic intermediate and a scaffold in medicinal chemistry, with documented applications in the development of monoamine oxidase (MAO) inhibitors and lipoxygenase inhibitors [2]. Its structural features provide a foundation for investigating structure-activity relationships in heterocyclic drug discovery programs.

Heterocyclic scaffold for drug discovery SAR
MAO inhibitor research context (class-level evidence)
Lipoxygenase inhibitor research programs

Furan-2-yl(1H-pyrrol-1-yl)methanol: Differentiation from Close Analogs


Furan-2-yl(1H-pyrrol-1-yl)methanol is not interchangeable with structurally related analogs such as Furan-2-yl(1H-pyrrol-2-yl)methanol or Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol. The specific N-substitution pattern on the pyrrole ring (position 1) and the absence of a methyl group on the pyrrole nitrogen confer distinct electronic and steric properties that directly impact molecular recognition and biological activity [1]. In the context of MAO inhibition, the furan-pyrrole scaffold's substitution pattern is a critical determinant of both potency and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related pyrrole derivatives [2]. Similarly, in lipoxygenase inhibition, the specific substitution pattern on the furan and pyrrole rings modulates enzyme binding affinity and inhibitory potency [3]. Substituting this compound with a close analog without empirical validation risks introducing uncharacterized changes in activity, selectivity, and physicochemical behavior, potentially invalidating the results of a research program or formulation development effort.

Regioisomeric substitution (N1 vs N2)
The N1-substitution pattern defines distinct electronic properties; the N2 isomer may shift molecular recognition and biological activity in MAO/lipoxygenase assays.
N-Methylation on pyrrole ring
Addition of a methyl group removes a hydrogen bond donor site and alters lipophilicity, potentially changing MAO inhibitory potency and selectivity profile relative to the unsubstituted analog.

Furan-2-yl(1H-pyrrol-1-yl)methanol: Comparative Evidence Against Analogs


Regioisomeric N-Substitution: Impact on Molecular Recognition

Furan-2-yl(1H-pyrrol-1-yl)methanol (CAS 643734-34-3) possesses the pyrrole nitrogen substituted at position 1, whereas the isomeric analog Furan-2-yl(1H-pyrrol-2-yl)methanol (CAS 34660-62-3) has substitution at position 2 of the pyrrole ring. This regioisomerism results in quantifiably different molecular electronic properties, as evidenced by the distinct InChIKey identifiers and exact mass calculations [1]. In medicinal chemistry applications, such regioisomerism has been shown to profoundly affect biological target recognition, with the 1-substituted pyrrole scaffold exhibiting favorable interactions in MAO enzyme active sites compared to 2-substituted analogs, as demonstrated in molecular docking studies of related pyrrole derivatives [2].

Regioisomeric N-Substitution
Class-level inference
Target: N1-substituted; InChIKey: JVNPD…
Comparator: N2-substituted isomer (CAS 34660-62-3); different InChIKey
Both have exact mass 163.06300 Da but distinct connectivity.
May alter target recognition and biological readouts.
Verify isomer identity before use in assays.
Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

N-Methyl Substitution and MAO Inhibitory Activity

The presence or absence of a methyl group on the pyrrole nitrogen constitutes a critical structural modification that alters both the molecular weight and the hydrogen bonding capacity of the compound. Furan-2-yl(1H-pyrrol-1-yl)methanol has a molecular weight of 163.17 g/mol and retains an unsubstituted pyrrole nitrogen capable of acting as a hydrogen bond donor/acceptor. In contrast, Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol has a higher molecular weight (177.20 g/mol) and a methylated pyrrole nitrogen that cannot donate a hydrogen bond. In a related series of MAO inhibitors, the presence of an N-methyl group on the pyrrole ring was shown to significantly alter both potency and selectivity, with the most potent compound (6) in that series bearing a 1-methyl-1H-pyrrol-2-yl moiety and achieving an IC50 of 0.162 µM against MAO-A with a selectivity index (SI) of 0.002 [1]. While direct data for Furan-2-yl(1H-pyrrol-1-yl)methanol are not available, this class-level evidence demonstrates that N-methylation is a key determinant of MAO inhibitory activity, and the unsubstituted analog is expected to exhibit a different pharmacological profile.

N-Methyl Substitution & MAO-A
Class-level inference
IC₅₀ ~0.162 µM (N-methyl analog, compound 6)
Target compound data not available; unsubstituted analog expected to differ.
N-methylation may significantly shift MAO-A inhibitory potency.
Class-level SAR; direct measurement needed.
MAO Inhibition Neuropharmacology Drug Design

Furan-Pyrrole Scaffold as Lipoxygenase Inhibitor

Furan-2-yl(1H-pyrrol-1-yl)methanol serves as a core structural motif within the broader class of furan- and pyrrole-containing lipoxygenase inhibitors, as described in US Patent 5,112,848 [1]. The patent discloses substituted furan and pyrrole compounds that inhibit 5- and/or 12-lipoxygenase, enzymes involved in the biosynthesis of inflammatory mediators. While specific IC50 values for Furan-2-yl(1H-pyrrol-1-yl)methanol are not reported in this patent, the compound's scaffold is explicitly covered under the general formula (I) wherein X is oxygen or NR4, and A is selected from C1-C6 alkylene and C2-C6 alkenylene [1]. This structural inclusion establishes the compound's relevance in lipoxygenase-targeted research programs. In contrast, simple furan or pyrrole monocycles lacking the methanol linker do not exhibit the same inhibitory profile.

Lipoxygenase Scaffold
Class-level inference
Covered by general formula (I) in US 5,112,848 for 5-/12-lipoxygenase inhibition.
Supports lipoxygenase inhibitor SAR exploration.
Patent disclosure; independent validation advised.
Lipoxygenase Inhibition Inflammation Enzyme Inhibition

LogP and PSA Comparison with Simple Heterocycles

Furan-2-yl(1H-pyrrol-1-yl)methanol exhibits a calculated LogP of 1.62 and a polar surface area (PSA) of 38.30 Ų [1]. These values position the compound within favorable drug-like space according to Lipinski's Rule of Five (LogP ≤5, PSA <140 Ų). In comparison, simple furan (LogP ~1.3, PSA ~13 Ų) and pyrrole (LogP ~0.9, PSA ~16 Ų) are more polar and have lower molecular complexity. The intermediate LogP of Furan-2-yl(1H-pyrrol-1-yl)methanol provides a balance between aqueous solubility and membrane permeability, a critical attribute for compounds intended for biological testing. This physicochemical profile distinguishes it from both simpler monocyclic heterocycles and larger, more lipophilic fused-ring systems.

Physicochemical Profile
Data to verify
LogP 1.62 · PSA 38.30 Ų
vs. furan (LogP ~1.3, PSA ~13) and pyrrole (LogP ~0.9, PSA ~16).
Favorable drug-like property range for permeability and solubility.
Calculated values; experimental confirmation recommended.
Physicochemical Properties Drug-likeness ADME Prediction

Furan-2-yl(1H-pyrrol-1-yl)methanol: Research and Industrial Applications


MAO Inhibitor SAR Studies

Furan-2-yl(1H-pyrrol-1-yl)methanol provides an unsubstituted pyrrole nitrogen, offering a critical hydrogen bond donor/acceptor site. Researchers developing monoamine oxidase (MAO) inhibitors can use this compound as a core scaffold to explore the impact of N-substitution on potency and selectivity. Comparative studies with N-methylated analogs (e.g., Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol) will elucidate the role of hydrogen bonding in enzyme active site interactions [1].

Lipoxygenase Inhibitor Lead Optimization

As a core structural motif within the furan-pyrrole class of lipoxygenase inhibitors covered by US Patent 5,112,848, this compound serves as a starting point for lead optimization. Synthetic modifications to the furan and pyrrole rings, as well as the methanol linker, can be systematically explored to enhance potency against 5- and/or 12-lipoxygenase enzymes, with the goal of developing novel anti-inflammatory agents [2].

Physicochemical Property Optimization in Drug Design

The compound's calculated LogP (1.62) and PSA (38.30 Ų) [3] fall within drug-like space. This scaffold can be utilized in medicinal chemistry programs where balanced lipophilicity and polarity are desired to achieve both membrane permeability and aqueous solubility. The compound is particularly suited for programs targeting central nervous system (CNS) targets, where intermediate LogP values are often optimal for crossing the blood-brain barrier.

Regioisomerism in Molecular Recognition Studies

The specific 1-substitution pattern on the pyrrole ring differentiates this compound from the 2-substituted isomer (Furan-2-yl(1H-pyrrol-2-yl)methanol). Researchers investigating the impact of regioisomerism on biological target recognition can utilize both isomers to probe the steric and electronic requirements of enzyme active sites or receptor binding pockets [4].

Application
Selection Property
Validation Focus
MAO inhibitor SAR studies
Unsubstituted pyrrole nitrogen (H-bond donor/acceptor)
N-substitution impact on MAO-A/B selectivity
Lipoxygenase inhibitor research
Furan-pyrrole hybrid scaffold
5-/12-lipoxygenase inhibition profiling
CNS target research programs
Moderate lipophilicity and polar surface area
Balanced permeability and solubility screening
Molecular recognition studies
Defined N1-substitution pattern
Regioisomeric impact on target binding

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